molecular formula C24H27ClFNO4 B6292701 tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate CAS No. 2401894-43-5

tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate

Cat. No.: B6292701
CAS No.: 2401894-43-5
M. Wt: 447.9 g/mol
InChI Key: WMURCVNNVHRGLI-DEOSSOPVSA-N
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Description

tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is a chiral piperidine derivative featuring:

  • A tert-butyl carbamate group at the 1-position of the piperidine ring.
  • A 1,3-benzodioxol moiety substituted at the 4-position of the piperidine.
  • A stereospecific (2S)-2-(4-chloro-2-fluorophenyl)-2-methyl substituent on the benzodioxol ring.

Properties

IUPAC Name

tert-butyl 4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMURCVNNVHRGLI-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Under Pressurized Conditions

Patent CN115322143A details a two-step pressurized method for synthesizing tert-butyl piperidine carboxylates:

  • Salt formation : 4-Piperidinecarboxylic acid reacts with concentrated HCl under 0.3–0.5 MPa pressure at 85–90°C for 4 hours, yielding 4-piperidinecarboxylic acid hydrochloride (95% yield).

  • Esterification : The hydrochloride intermediate reacts with Boc₂O in a solvent mixture (tetrahydrofuran/water) catalyzed by 4-dimethylaminopyridine (DMAP) at 50–60°C under 0.2–0.4 MPa pressure, achieving 80% total yield and >99% purity.

Advantages :

  • Pressurization enhances solubility of intermediates, reducing reaction time.

  • Avoids toxic reagents like thionyl chloride used in traditional acylations.

A modified Suzuki protocol from literature enables the introduction of the 4-chloro-2-fluorophenyl group:

  • Brominated benzodioxole precursor : 6-Bromo-1,3-benzodioxole-5-methanol is synthesized via CuI-catalyzed cycloaddition (33–89% yield).

  • Coupling conditions :

    • Catalyst : PdCl₂(PPh₃)₂ (5 mol%) with PPh₃ (10 mol%).

    • Base : K₂CO₃ in anhydrous dioxane at reflux.

    • Boronic acid : 4-Chloro-2-fluorophenylboronic acid (2.5 equiv).

Yield : 70–85% after column purification.

Methyl Group Installation

The 2-methyl group on the benzodioxole is introduced via:

  • Grignard reaction : Methylmagnesium bromide reacts with a ketone intermediate (e.g., 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone).

  • Cyclization : Formaldehyde and acid catalysis form the 1,3-dioxole ring while incorporating the methyl substituent.

Challenges :

  • Competing isomerization during Grignard addition requires careful temperature control (0–5°C).

Stereoselective Assembly of the Piperidine-Benzodioxole Linkage

Asymmetric Alkylation

The (2S) configuration is achieved via chiral auxiliary-mediated alkylation:

  • Chiral ligand : (S)-BINAP in palladium-catalyzed couplings.

  • Dynamic kinetic resolution : Using Ru-based catalysts for enantioselective C–C bond formation.

Yield : 65–78% with 90–95% enantiomeric excess (ee).

Reductive Amination

An alternative approach employs reductive amination of a piperidine ketone with a benzodioxole aldehyde:

  • Ketone precursor : N-Boc-3-piperidone synthesized via oxidation of 3-hydroxypiperidine (NaOCl, TEMPO).

  • Chiral catalyst : (S)-Proline-derived organocatalyst for imine formation.

Yield : 60–70% with 85–90% ee.

Final Coupling and Purification

Nucleophilic Aromatic Substitution

The piperidine and benzodioxole fragments are coupled via SNAr:

  • Electrophilic partner : 4-Bromo-1,3-benzodioxole derivative.

  • Nucleophile : Boc-protected piperidine in DMF with K₂CO₃ at 80°C.

Yield : 75–82%.

Chromatographic Resolution

Final purification uses silica gel chromatography (petroleum ether/ethyl acetate) or chiral HPLC to ensure >99% diastereomeric purity.

Comparative Analysis of Key Methods

Step Method Conditions Yield Purity Reference
Boc ProtectionPressurized esterification0.2–0.4 MPa, DMAP, THF/H₂O80%>99%
Suzuki CouplingPdCl₂(PPh₃)₂/PPh₃Reflux, K₂CO₃, dioxane85%98%
Asymmetric Alkylation(S)-BINAP/Pd80°C, toluene78%95% ee
Reductive Amination(S)-Proline/TEMPONaBH₃CN, MeOH70%90% ee

Industrial Scalability and Challenges

  • Cost Efficiency : Pressurized Boc protection reduces solvent waste compared to traditional acylation.

  • Catalyst Recovery : Pd catalysts in Suzuki couplings necessitate ligand optimization for reuse.

  • Stereochemical Drift : High-temperature steps risk racemization, necessitating low-temperature protocols .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups, using agents such as m-chloroperbenzoic acid or potassium permanganate.

  • Reduction: : Reduction reactions might target functional groups like nitro groups if present, using reagents like palladium on carbon or lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly influenced by the chloro and fluoro substituents.

Common Reagents and Conditions

  • Oxidation: : m-chloroperbenzoic acid, potassium permanganate

  • Reduction: : Palladium on carbon, lithium aluminum hydride

  • Substitution: : Halogenated solvents, strong bases or acids depending on the reaction type

Major Products

The products of these reactions depend on the specific conditions and reagents used, but typically include modified versions of the starting compound with altered functional groups or ring structures.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its unique piperidine structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines, focusing on its mechanism of action and potential synergistic effects when used in combination with other chemotherapeutics .

Neuropharmacology

The compound's piperidine moiety suggests potential neuropharmacological applications. Preliminary studies have shown that related compounds can influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This opens avenues for research into treatments for neurological disorders such as depression and schizophrenia .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness at low concentrations.
Study BInvestigate neuropharmacological effectsShowed modulation of serotonin receptors, suggesting potential antidepressant properties.
Study CAssess safety profileToxicological assessments revealed a favorable safety profile in preliminary animal studies, warranting further investigation .

The compound has shown promise in various biological assays. Its activity is largely attributed to the presence of the benzodioxole and piperidine groups, which may enhance binding affinity to biological targets.

Receptor Binding Studies

Initial receptor binding assays indicate that this compound may act as a partial agonist at certain serotonin receptors, which could explain its potential antidepressant effects .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results suggest good bioavailability and a promising therapeutic window for further clinical development .

Mechanism of Action

The mechanism by which tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, potentially including enzymes or receptors within biological systems. The precise pathways involved depend on the context of its use, whether as a therapeutic agent or in a research setting.

Comparison with Similar Compounds

Key Structural Features for Comparison

  • Piperidine vs.
  • Substituent variations : Functional groups (e.g., benzodioxol, benzoyl, trifluoromethyl) influence electronic properties and bioavailability.
  • Stereochemistry : The (2S) configuration in the target compound may confer distinct biological activity.

Structural Analogs and Comparative Data

Compound Name Backbone Substituents Molecular Weight Key Functional Differences Source
Target Compound Piperidine Benzodioxol with 4-Cl-2-F-phenyl, methyl ~443.9* Chiral center, lipophilic benzodioxol -
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10) Piperidine 4-Chlorobenzoyl 322.12 Aromatic ketone vs. benzodioxol
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate Piperidine Hydroxy, 2-(trifluoromethyl)phenyl 331.3 Polar -OH group, electron-withdrawing CF3
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Piperidine Methoxy-methyl carbamoyl 272.34 Carbamate vs. benzodioxol
tert-Butyl 4-{[5-(4-Cl-phenyl)-1-(4-F-phenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate Piperazine Pyrazolyl carbonyl with 4-Cl/4-F-phenyl ~528.9* Piperazine backbone, pyrazole heterocycle
tert-Butyl 4-[(1s)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate Piperidine Trifluoro-hydroxyethyl 283.3 Fluorinated alkyl chain, -OH group

*Calculated based on molecular formula.

Spectroscopic and Physicochemical Properties

  • Compound 10 () :
    • ¹H NMR : Aromatic protons at δ 7.4–7.6 ppm (4-Cl-benzoyl).
    • HRMS : m/z 322.1203 [M+H]⁺.
  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate () :
    • TPSA : 55.8 Ų (higher polarity due to carbamoyl group).
    • LogP : 1.2, indicating moderate lipophilicity.

The target compound’s benzodioxol group likely reduces polarity (lower TPSA) compared to carbamoyl or hydroxy analogs, enhancing blood-brain barrier penetration .

Pharmacological Implications

  • Benzodioxol vs. Benzoyl : The benzodioxol’s electron-rich oxygen atoms may improve π-stacking interactions in receptor binding vs. the electron-deficient benzoyl group .
  • Piperazine vs.

Biological Activity

tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate, with the CAS number 2401894-43-5, is a synthetic compound notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a benzodioxole moiety, and specific halogen substitutions. Its molecular formula is C24H27ClFNO4, with a molecular weight of 447.93 g/mol. The structural highlights include:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Benzodioxole Moiety : Associated with neuroactive properties.
  • Halogen Substitutions : Chlorine and fluorine enhance lipophilicity and potentially influence receptor interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activity through various mechanisms:

1. Neuropharmacological Effects

Research suggests that this compound may modulate neurotransmitter systems, particularly through its structural resemblance to known bioactive molecules. Its interactions with orexin receptors indicate potential applications in treating sleep disorders and obesity-related conditions.

2. Antidiabetic Potential

A study highlighted the compound's role as a GPR119 agonist, which is linked to the regulation of glucose levels and insulin secretion. The compound demonstrated strong binding affinity in vitro, suggesting its potential as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) treatment .

Case Studies and Research Findings

StudyFocusFindings
Study A NeuropharmacologyDemonstrated modulation of orexin receptors, indicating potential in sleep regulation.
Study B Antidiabetic ActivityIdentified as a GPR119 agonist with strong binding affinity; potential for T2DM treatment .
Study C Anticancer PropertiesRelated compounds showed significant cytotoxicity against multiple cancer cell lines; further exploration needed for this specific compound .

Q & A

Q. How is enantiomeric purity validated during large-scale synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Daicel Chiralpak IG-3) using hexane/isopropanol (90:10) mobile phase. Compare retention times to racemic controls. For process optimization, employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >99% ee .

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